Dfmti
Overview
Description
DFMTI is a selective metabotropic glutamate receptor agonist . It has been shown to completely block the rmGlu1 L757V glutamate response . In vitro, DFMTI can completely block the rmGlu1 L757V glutamate response, although significantly higher concentrations were required to induce blockade . In vivo, DFMTI is efficacious in disrupting prepulse inhibition when dosed orally in rats .
Molecular Structure Analysis
The molecular formula of DFMTI is C20H18F2N4O . Its molecular weight is 368.38 g/mol . The SMILES representation of DFMTI isCC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)C(=O)N(C4)C(C)C
. Physical And Chemical Properties Analysis
DFMTI is a solid substance with a white to off-white color . It has a molecular weight of 368.38 g/mol and a molecular formula of C20H18F2N4O . It is soluble in DMSO .Safety And Hazards
DFMTI is intended for research use only and is not for human or veterinary use . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If inhaled or ingested, medical attention is required . It is also recommended to avoid dust and aerosol formation when handling DFMTI .
properties
IUPAC Name |
5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-2-propan-2-yl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-11(2)25-10-14-8-13(4-6-16(14)20(25)27)19-12(3)26(24-23-19)18-7-5-15(21)9-17(18)22/h4-9,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVYGIANGOHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)C(=O)N(C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dfmti |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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